![molecular formula C17H14BrFN2S B2563543 7-(4-氟苯基)-5-苯基-3,7-二氢-2H-咪唑并[2,1-b]噻唑-4-鎓溴化物 CAS No. 1039432-91-1](/img/structure/B2563543.png)
7-(4-氟苯基)-5-苯基-3,7-二氢-2H-咪唑并[2,1-b]噻唑-4-鎓溴化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a fused imidazo-thiazole ring system, which is often associated with significant biological activity. The presence of fluorine and phenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
科学研究应用
Chemistry
In chemistry, 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide typically involves multi-step organic reactions. One common method includes:
Formation of the Imidazo[2,1-b]thiazole Core: This step often involves the cyclization of a thioamide with an α-halo ketone under basic conditions to form the imidazo-thiazole ring.
Introduction of the 4-Fluorophenyl and Phenyl Groups: These groups can be introduced via nucleophilic aromatic substitution reactions or through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Quaternization: The final step involves the quaternization of the nitrogen atom in the imidazo-thiazole ring with a suitable alkylating agent, such as methyl bromide, to form the bromide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo-thiazole ring, potentially reducing double bonds or other reducible functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazo-thiazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
作用机制
The mechanism of action of 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound’s fluorine and phenyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively.
相似化合物的比较
Similar Compounds
- 7-(4-chlorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide
- 7-(4-bromophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide
- 7-(4-methylphenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide
Uniqueness
Compared to its analogs, 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide stands out due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size allow for unique interactions with biological targets, often enhancing the compound’s potency and selectivity.
This detailed overview provides a comprehensive understanding of 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
7-(4-fluorophenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-4-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN2S.BrH/c18-14-6-8-15(9-7-14)20-12-16(13-4-2-1-3-5-13)19-10-11-21-17(19)20;/h1-9,12H,10-11H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTCZCSIDBFGLG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=[N+]1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815973 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
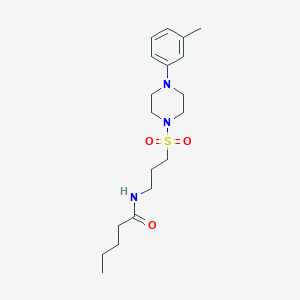
![2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2563462.png)
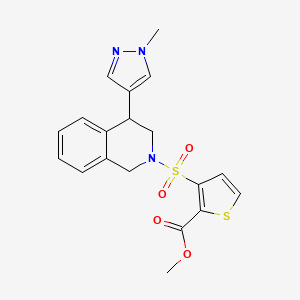
![Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2563467.png)
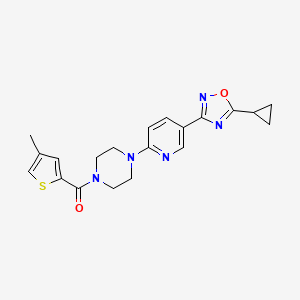
![6-[(2-methylphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B2563469.png)
![N-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyano-3-ethylaniline](/img/structure/B2563470.png)
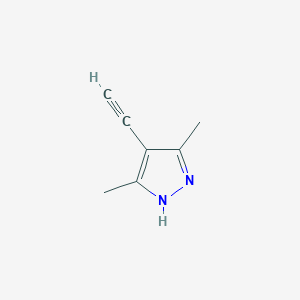
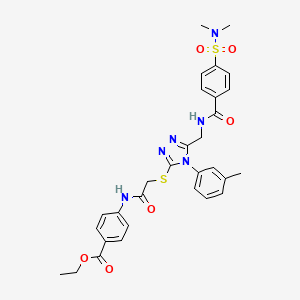
![1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2563475.png)
![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B2563476.png)
![2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide](/img/structure/B2563479.png)
![[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride](/img/structure/B2563480.png)
![Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2563481.png)
